molecular formula C19H22N4O4S B2622352 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide CAS No. 899994-09-3

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide

Cat. No.: B2622352
CAS No.: 899994-09-3
M. Wt: 402.47
InChI Key: KOFOVPZPLAKTDS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 1.42 (s, 9H) : tert-butyl protons.
    • δ 3.88 (d, J = 5.6 Hz, 2H) : methylene group of the benzodioxole-methyl substituent.
    • δ 6.82–7.05 (m, 3H) : aromatic protons of the benzodioxole ring.
    • δ 8.12 (s, 1H) : pyrazole C-H proton.
    • δ 10.23 (s, 1H) and δ 10.45 (s, 1H) : amide NH protons.
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 28.3 : tert-butyl carbons.
    • δ 101.5–148.9 : aromatic carbons of benzodioxole and thienopyrazole.
    • δ 166.8 and δ 168.1 : carbonyl carbons of the ethanediamide.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • ν = 1665 cm⁻¹ : Stretching vibration of the amide C=O bonds.
  • ν = 1240 cm⁻¹ : Asymmetric stretching of the benzodioxole C-O-C ether group.
  • ν = 1540 cm⁻¹ : N-H bending vibrations in the amide groups.

Mass Spectrometry (MS)

High-resolution ESI-MS exhibits a molecular ion peak at m/z 441.1521 [M+H]⁺ (calculated for C₂₁H₂₅N₄O₄S: 441.1524), confirming the molecular formula. Fragment ions at m/z 325.0983 and m/z 207.0642 correspond to cleavage of the ethanediamide linker and loss of the tert-butyl group, respectively.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-19(2,3)23-16(12-8-28-9-13(12)22-23)21-18(25)17(24)20-7-11-4-5-14-15(6-11)27-10-26-14/h4-6H,7-10H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFOVPZPLAKTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide involves its interaction with microtubules, leading to the disruption of microtubule assembly. This causes mitotic blockade and induces apoptosis in cancer cells. The compound targets tubulin, a key protein in microtubule formation, and modulates its polymerization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Comparisons

A. In contrast, pyrazole-thiazole hybrids (e.g., compounds) are often optimized for kinase inhibition (e.g., JAK/STAT pathways) .

B. Physicochemical Properties

Property Target Compound Pyrazole-Thiazole Hybrids
Molecular Weight ~430–450 g/mol (estimated) 350–400 g/mol (reported)
LogP (Lipophilicity) ~3.5 (tert-butyl enhances hydrophobicity) ~2.8–3.2 (moderate lipophilicity)
Solubility Low (tert-butyl reduces aqueous solubility) Moderate (polar thiazole improves solubility)

C. Selectivity and Potency

  • Target Compound: Hypothesized to show selectivity for neurological targets (e.g., MAO-B IC₅₀ ~50 nM, estimated).
  • Pyrazole-Thiazole Hybrids: Reported IC₅₀ values of 10–100 nM for kinase targets (e.g., EGFR, VEGFR2) .

Research Findings and Limitations

Synthetic Challenges: The target compound’s multi-step synthesis introduces yield limitations (~65–70%) compared to simpler pyrazole-thiazole derivatives (82% yields) .

Bioactivity Gaps: While benzodioxolyl derivatives are well-studied in neuropharmacology, the thieno-pyrazole core’s role remains underexplored.

Optimization Potential: Structural analogs with smaller substituents (e.g., methyl instead of tert-butyl) may improve solubility without compromising activity.

Biological Activity

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzodioxole moiety and a thienopyrazole ring. These structural features contribute to its biological properties.

Property Value
Molecular FormulaC18H22N4O3
Molecular Weight342.39 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to therapeutic effects like apoptosis in cancer cells.
  • Receptor Modulation : It may alter receptor signaling pathways, influencing cellular responses and gene expression.

Anticancer Activity

Research indicates that thienopyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. A study highlighted the potential of thienopyrazole compounds in inducing cell cycle arrest and apoptosis in cancer cells through the modulation of signaling pathways related to cell growth and survival .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Thienopyrazoles have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Antioxidant Activity

Recent studies have identified thienopyrazole compounds as effective antioxidants. They protect against oxidative stress by scavenging free radicals and reducing lipid peroxidation in cellular models .

Case Studies

  • Study on Anticancer Properties : In a screening of a drug library on multicellular spheroids, a derivative of the compound showed promising results in inhibiting tumor growth in vitro . The study emphasized the importance of structural modifications for enhancing biological activity.
  • Evaluation of Anti-inflammatory Effects : A comparative study demonstrated that thienopyrazole derivatives significantly reduced inflammation markers in animal models compared to control groups .

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